molecular formula C7H7N3O2 B12653228 (E)-3-(4-amino-2-oxopyrimidin-1-yl)prop-2-enal CAS No. 90029-72-4

(E)-3-(4-amino-2-oxopyrimidin-1-yl)prop-2-enal

Cat. No.: B12653228
CAS No.: 90029-72-4
M. Wt: 165.15 g/mol
InChI Key: ZTWKKRLNQKFPAA-HNQUOIGGSA-N
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Description

(E)-3-(4-amino-2-oxopyrimidin-1-yl)prop-2-enal is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
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Biological Activity

(E)-3-(4-amino-2-oxopyrimidin-1-yl)prop-2-enal, a compound featuring a pyrimidine core, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant studies and data.

Chemical Structure

The compound's structure can be represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

This structure includes an amino group attached to a pyrimidine ring, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-amino-2-oxopyrimidine compounds exhibit significant antimicrobial properties. For instance, a study involving various derivatives showed effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

This table summarizes the effectiveness of various compounds, indicating that this compound has promising activity against specific pathogens.

Anticancer Properties

Research has also indicated that this compound may exhibit anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Induction of Apoptosis

A notable study evaluated the effects of this compound on human cancer cell lines. The results demonstrated:

  • Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • Mechanism : The compound was found to activate caspase pathways leading to programmed cell death.

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been investigated for other therapeutic potentials:

  • Antioxidant Activity : The compound exhibits scavenging activity against free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.

Properties

CAS No.

90029-72-4

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

(E)-3-(4-amino-2-oxopyrimidin-1-yl)prop-2-enal

InChI

InChI=1S/C7H7N3O2/c8-6-2-4-10(3-1-5-11)7(12)9-6/h1-5H,(H2,8,9,12)/b3-1+

InChI Key

ZTWKKRLNQKFPAA-HNQUOIGGSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)/C=C/C=O

Canonical SMILES

C1=CN(C(=O)N=C1N)C=CC=O

Origin of Product

United States

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